molecular formula C11H14O2 B1312605 3-(cyclopentyloxy)phenol CAS No. 163419-05-4

3-(cyclopentyloxy)phenol

Cat. No.: B1312605
CAS No.: 163419-05-4
M. Wt: 178.23 g/mol
InChI Key: NZHMBIOZYGZDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopentyloxy)phenol is an organic compound characterized by a phenolic structure with a cyclopentyloxy group attached to the third carbon of the benzene ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and significant biological activities .

Preparation Methods

The synthesis of 3-(cyclopentyloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 3-hydroxyphenol with a cyclopentyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) and may involve a phase transfer catalyst to enhance the reaction rate .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Properties

IUPAC Name

3-cyclopentyloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMBIOZYGZDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460114
Record name Phenol, 3-(cyclopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163419-05-4
Record name Phenol, 3-(cyclopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 3-hydroxyphenyl benzoate (50 mg) and cyclopentanol (23.5 μl) as starting materials, the title compound (50 mg) was obtained in the same manner as that of Reference Example 15.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
23.5 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.